Product packaging for (3Z)-dodec-3-en-1-yl sulfate(Cat. No.:)

(3Z)-dodec-3-en-1-yl sulfate

Cat. No.: B1264609
M. Wt: 263.38 g/mol
InChI Key: OXZPGZPXSCUIQZ-KTKRTIGZSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

General Overview of Organic Sulfates as Bioactive Metabolites

Organic sulfates are a diverse class of compounds characterized by a sulfate (B86663) group attached to an organic molecule. In marine environments, where sulfate is abundant, many organisms synthesize and utilize these sulfated compounds. frontiersin.orgresearchgate.net They are known to play various biological roles and can be found in a wide array of marine life, including sponges, echinoderms, and ascidians. mdpi.com

The biological activities of organic sulfates are diverse, encompassing roles as thrombin inhibitors, inducers of larval metamorphosis, and agents with antiproliferative, antibacterial, and antifungal properties. mdpi.com These compounds are not merely metabolic byproducts but are often key players in the organism's survival and interaction with its environment. The addition and removal of the sulfate group are controlled by specific enzymes, highlighting their biological importance. mdpi.com

Biological Activity of Marine Organic SulfatesExamples of Organisms
Thrombin inhibitionMarine invertebrates mdpi.com
Induction of larval metamorphosisMarine invertebrates mdpi.com
Antiproliferative propertiesMarine invertebrates mdpi.com
Antibacterial and antifungal propertiesMarine invertebrates mdpi.com
Metalloproteinase inhibitionMarine invertebrates mdpi.com

The Role of Semiochemicals in Inter-organismal Communication

Semiochemicals are chemical signals that carry information between organisms. numberanalytics.com They are fundamental to the communication networks within ecosystems, influencing everything from mating to predator-prey interactions. numberanalytics.comnumberanalytics.com Semiochemicals are broadly categorized into two main types:

Pheromones: These mediate communication between individuals of the same species. numberanalytics.com

Allelochemicals: These mediate interactions between different species. numberanalytics.com

Allelochemicals can be further classified based on who benefits from the chemical signal. Kairomones, for instance, benefit the receiver of the signal, such as a predator detecting a chemical cue from its prey. barrierreef.org The study of semiochemicals is crucial for understanding the complex ecological processes that shape biological communities. numberanalytics.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H23O4S- B1264609 (3Z)-dodec-3-en-1-yl sulfate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H23O4S-

Molecular Weight

263.38 g/mol

IUPAC Name

[(Z)-dodec-3-enyl] sulfate

InChI

InChI=1S/C12H24O4S/c1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15/h9-10H,2-8,11-12H2,1H3,(H,13,14,15)/p-1/b10-9-

InChI Key

OXZPGZPXSCUIQZ-KTKRTIGZSA-M

Isomeric SMILES

CCCCCCCC/C=C\CCOS(=O)(=O)[O-]

Canonical SMILES

CCCCCCCCC=CCCOS(=O)(=O)[O-]

Origin of Product

United States

Ecological Occurrence and Biosynthetic Pathways of 3z Dodec 3 En 1 Yl Sulfate

Natural Occurrence and Identification in Daphnia pulex Metabolome

(3Z)-dodec-3-en-1-yl sulfate (B86663) has been identified as a natural product within the metabolome of the freshwater crustacean, Daphnia pulex. ebi.ac.uk Its isolation and characterization were pivotal in understanding the chemical cues, or infochemicals, that mediate interactions between species in aquatic environments. The identification of this compound was achieved through meticulous spectroscopic and synthetic studies of extracts from Daphnia pulex. ebi.ac.uk This discovery highlighted the role of unsaturated aliphatic sulfates as key components in the chemical language of freshwater invertebrates.

Functional Classification as a Kairomone

Functionally, (3Z)-dodec-3-en-1-yl sulfate is classified as a kairomone. ebi.ac.uk A kairomone is a semiochemical that is emitted by one species and benefits a receiving species, often to the detriment of the emitter. In this specific ecological context, this compound released by Daphnia pulex is detected by the freshwater phytoplankton, Scenedesmus gutwinskii. The perception of this chemical signal induces a morphological defense mechanism in the phytoplankton, causing it to form colonies. This change in morphology makes the phytoplankton more difficult for Daphnia pulex to ingest, thereby providing a defensive advantage to the algae. ebi.ac.uk

Compound NameEmitting OrganismReceiving OrganismObserved Effect in Receiving Organism
This compoundDaphnia pulexScenedesmus gutwinskiiInduces morphological changes (colony formation)

Hypothetical Biosynthesis of this compound

The precise biosynthetic pathway of this compound in Daphnia pulex has not been fully elucidated. However, based on established biochemical principles of fatty acid and sulfate metabolism in invertebrates, a hypothetical pathway can be proposed.

The biosynthesis of this compound likely originates from the fatty acid metabolic pool. The C12 carbon chain suggests a precursor derived from lauric acid (dodecanoic acid) or a related intermediate. The introduction of the cis double bond at the C-3 position is a critical step, likely catalyzed by a specific desaturase enzyme. Following the formation of the unsaturated fatty acid, a reduction of the carboxylic acid group to a primary alcohol would yield (3Z)-dodec-3-en-1-ol. The final step in the proposed pathway is the sulfation of this alcohol. This reaction would be mediated by a sulfotransferase enzyme, which transfers a sulfonate group from a donor molecule, such as 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the hydroxyl group of the unsaturated alcohol.

Proposed Biosynthetic Steps:

StepPrecursorKey Enzyme ClassProduct
1Dodecanoyl-CoA (or related C12 acyl carrier protein)Δ³-Desaturase(3Z)-dodec-3-enoyl-CoA
2(3Z)-dodec-3-enoyl-CoAAcyl-CoA Reductase(3Z)-dodec-3-en-1-ol
3(3Z)-dodec-3-en-1-olSulfotransferaseThis compound

The biosynthesis of unsaturated sulfates is not unique to this specific compound in Daphnia. Other aquatic invertebrates also produce a variety of sulfated molecules that play ecological roles. The general strategy for the biosynthesis of these compounds appears to follow a conserved pattern: the formation of an unsaturated aliphatic chain, functionalization to introduce a hydroxyl group (if not already present), and subsequent sulfation. The diversity of these molecules arises from variations in chain length, the position and stereochemistry of double bonds, and the number and location of sulfate groups. The enzymatic machinery, including desaturases, reductases, and sulfotransferases, is therefore likely to exist as families of enzymes with varying substrate specificities, allowing for the production of a wide array of signaling molecules.

Advanced Synthetic Methodologies for 3z Dodec 3 En 1 Yl Sulfate and Analogues

Stereoselective Synthesis of (3Z)-Dodec-3-en-1-ol as a Precursor

The critical step in synthesizing the target sulfate (B86663) is the creation of its precursor, (3Z)-dodec-3-en-1-ol, with high Z-selectivity. The geometry of the carbon-carbon double bond is established at this stage and carried through to the final product. Several classic and modern organic synthesis techniques can be employed to achieve this.

One of the most reliable methods for generating Z-alkenes is the Wittig reaction . researchgate.net Specifically, the reaction between a non-stabilized ylide, such as that generated from an alkyltriphenylphosphonium salt with a strong base, and an aldehyde tends to yield the cis-alkene with high stereoselectivity. For the synthesis of (3Z)-dodec-3-en-1-ol, this could involve the reaction of octyltriphenylphosphonium bromide with a protected 4-hydroxybutanal. The use of salt-free conditions is often crucial to maximize Z-selectivity by favoring the kinetic pathway that leads to the cis-alkene. researchgate.net

Another prominent method is the partial hydrogenation of an alkyne . Starting from dodec-3-yn-1-ol, a stereoselective reduction of the triple bond to a Z-double bond can be achieved using catalysts like Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline). This method is highly effective for producing cis-alkenes, as the catalyst is deactivated to prevent over-reduction to the corresponding alkane.

More recent methods for Z-alkene synthesis include transition-metal-free alternatives like the Zweifel reaction, which allows for the enantiospecific synthesis of various functionalized olefins. organic-chemistry.org Additionally, iron-catalyzed cross-coupling reactions between organolithium compounds and alkenyl halides have shown high stereospecificity. organic-chemistry.org These modern approaches offer alternative routes that may provide advantages in terms of functional group tolerance and reaction conditions.

Synthetic Method Key Reagents/Catalyst Typical Z:E Ratio Primary Advantage
Wittig ReactionNon-stabilized ylide (e.g., from alkyltriphenylphosphonium salt) + Aldehyde>95:5High Z-selectivity under salt-free conditions.
Lindlar HydrogenationDodec-3-yn-1-ol, H₂, Lindlar's Catalyst (Pd/CaCO₃, Pb(OAc)₂)>98:2Excellent stereoselectivity for Z-alkene formation from alkynes.
Iron-Catalyzed Cross-CouplingOrganolithium reagent, Alkenyl iodide, Iron(II) bromideHighUtilizes inexpensive and non-toxic iron catalyst. organic-chemistry.org

Sulfation Chemistry for Ester Formation

Once the precursor alcohol, (3Z)-dodec-3-en-1-ol, is obtained, the next step is the formation of the sulfate ester. This transformation involves the reaction of the primary hydroxyl group with a suitable sulfating agent. The choice of reagent is critical to ensure high yield and purity while avoiding side reactions, particularly at the double bond. epo.org

A widely used and effective sulfating agent is the sulfur trioxide pyridine (B92270) complex (SO₃·Py) . This reagent is a mild and stable solid that is less aggressive than free sulfur trioxide, minimizing the risk of alkene polymerization or other side reactions. nih.gov The reaction is typically carried out in an aprotic solvent like pyridine or dimethylformamide (DMF). The SO₃·Py complex efficiently sulfates primary alcohols, and the resulting pyridinium (B92312) sulfate salt can be readily converted to the desired salt form (e.g., sodium or potassium) through ion exchange. nih.govrsc.org

Other sulfating agents include:

Sulfuric Acid (H₂SO₄) : While being the simplest sulfating agent, its use with alcohols can lead to equilibrium mixtures and the formation of water, which limits the yield. nih.gov It is also a strong acid that can promote side reactions with the alkene.

Chlorosulfonic Acid (ClSO₃H) : This is a highly reactive agent that can provide high yields but also generates hydrogen chloride as a byproduct, which can react with the double bond. Careful control of reaction conditions, such as low temperatures, is necessary.

Sulfamic Acid (NH₂SO₃H) : This reagent can be used for sulfation, sometimes with catalysts like urea (B33335) or pyridine to improve outcomes, though it can give poor yields and colored products with long-chain primary alcohols. nih.gov

The purification of the resulting sulfate ester often presents a challenge due to its poor solubility in many organic solvents. rsc.org Aqueous purification protocols and ion-exchange chromatography are standard procedures for isolating the final product in high purity. rsc.org

Sulfating Agent Typical Conditions Advantages Disadvantages
SO₃·Pyridine ComplexPyridine or DMF, Room TempMild, selective for alcohols, minimizes side reactions. nih.govCan require chromatographic purification. rsc.org
Sulfuric Acid (H₂SO₄)Excess acid, heatInexpensive and readily available.Reversible reaction, low yields, potential for side reactions. nih.gov
Chlorosulfonic Acid (ClSO₃H)Aprotic solvent, low tempHighly reactive, can give high yields.Generates HCl byproduct, risk of reaction at the double bond.
Sulfamic Acid (NH₂SO₃H)Heat, often with catalystSolid, easy to handle.Can result in poor yields and dark-colored byproducts. nih.gov

Application of Olefin Metathesis in Dodecenyl Compound Synthesis

Olefin metathesis has become a powerful tool in organic synthesis for the formation of carbon-carbon double bonds. This catalytic reaction allows for the construction of complex alkenes from simpler starting materials with high functional group tolerance. nih.gov For the synthesis of dodecenyl compounds, cross-metathesis is a particularly attractive strategy. This approach could involve reacting two smaller, readily available alkenes—one contributing the functionalized head and the other the hydrocarbon tail—to assemble the C12 backbone of (3Z)-dodec-3-en-1-ol.

For instance, a cross-metathesis reaction between 1-butene (B85601) and 10-undecen-1-ol, catalyzed by a ruthenium-based catalyst (e.g., Grubbs' catalyst), could theoretically produce dodec-3-en-1-ol. However, controlling the stereochemistry of the newly formed double bond is a significant challenge, as standard catalysts often produce a mixture of E and Z isomers, typically favoring the thermodynamically more stable E-isomer.

To overcome the challenge of stereocontrol in olefin metathesis, significant research has been dedicated to developing catalysts that favor the formation of the less stable Z-isomer. nih.gov These advancements have made metathesis a viable route for synthesizing compounds like (3Z)-dodec-3-en-1-ol.

Molybdenum and Tungsten Catalysts : Schrock-type catalysts based on molybdenum or tungsten alkylidenes were among the first to demonstrate high Z-selectivity. These catalysts, often featuring sterically demanding ligands, can produce Z-alkenes with excellent stereoselectivity (>98% Z). nih.gov They are particularly effective in the homodimerization of terminal alkenes and in certain cross-metathesis reactions.

Ruthenium Catalysts : More recently, ruthenium-based catalysts have been developed that also exhibit high Z-selectivity. These include cyclometalated ruthenium catalysts where the metal center is part of a chelate ring. nih.gov The specific ligand architecture around the ruthenium center creates a steric environment that directs the incoming olefins to react in a manner that preferentially forms the Z-product. These catalysts are often more tolerant of functional groups and easier to handle than their molybdenum or tungsten counterparts. nih.gov The choice of solvent and substrate can also profoundly influence the activity and selectivity of these catalysts. nih.gov

Catalyst Type Metal Center Key Features Typical Z-Selectivity
Schrock CatalystsMolybdenum (Mo) or Tungsten (W)High activity, sterically demanding ligands.>95%
Hoveyda-Grubbs Type (Z-selective variants)Ruthenium (Ru)Chelate structure, improved functional group tolerance.90-98%
Cyclometalated Ru CatalystsRuthenium (Ru)Side-bound olefin approach favored by ligand sterics. nih.gov>95%

This process would begin with the Z-selective cross-metathesis of two appropriate alkene precursors using a catalyst like a Z-selective ruthenium complex to form (3Z)-dodec-3-en-1-ol. After the metathesis reaction is complete, a sulfating agent such as the SO₃·Pyridine complex could be added directly to the reaction mixture.

The primary challenge in designing such a sequence is ensuring the compatibility of the two distinct chemical steps. The olefin metathesis catalyst or its byproducts must not interfere with the subsequent sulfation reaction. Conversely, the sulfating agent or the base used in that step must not deactivate the metathesis catalyst if the reactions were to proceed concurrently. While a true one-pot, single-catalyst system for this specific transformation is not established, a sequential one-pot procedure is conceptually feasible and represents an elegant synthetic strategy.

Strategies for Derivatization and Isotopic Labeling of (3Z)-Dodec-3-en-1-yl Sulfate for Research

For analytical and research purposes, such as tracking metabolic pathways or for quantification via mass spectrometry, both derivatization and isotopic labeling of this compound are essential techniques.

Derivatization : Alkenyl sulfates are ionic and non-volatile, making them challenging to analyze by techniques like gas chromatography (GC). Derivatization can be used to improve their analytical properties. One approach involves the cleavage of the sulfate group (deconjugation), followed by derivatization of the resulting alcohol. mdpi.com For analysis by liquid chromatography-mass spectrometry (LC-MS), derivatization can be employed to enhance ionization efficiency and improve chromatographic retention. For instance, alkyl sulfates can be derivatized with reagents like trimethylamine to form quaternary ammonium products, which are highly polar and can be readily analyzed using hydrophilic interaction liquid chromatography (HILIC). nih.gov

Isotopic Labeling : Isotopic labeling is a powerful technique used to trace the metabolic fate of a molecule or to serve as an internal standard for precise quantification. wikipedia.org Stable isotopes such as deuterium (²H), carbon-13 (¹³C), or sulfur-34 (³⁴S) can be incorporated into the structure of this compound.

Strategies for isotopic labeling include:

Carbon-13 (¹³C) Labeling : ¹³C atoms can be introduced by using labeled starting materials during the synthesis of the precursor alcohol. For example, in a Wittig synthesis, a ¹³C-labeled alkyltriphenylphosphonium salt or a ¹³C-labeled aldehyde could be used to place the label at a specific position in the carbon backbone.

Deuterium (²H) Labeling : Deuterium atoms can be incorporated by using deuterated reagents. For instance, using a deuterated reducing agent like lithium aluminum deuteride (LiAlD₄) to reduce an ester or carboxylic acid during the synthesis of one of the building blocks for the precursor alcohol.

Sulfur-34 (³⁴S) Labeling : A labeled sulfate group can be introduced by using a sulfating agent prepared from ³⁴S-enriched sulfuric acid or sulfur trioxide. This approach is useful for specifically tracking the fate of the sulfate moiety. nih.gov

These labeled analogues behave chemically identically to the unlabeled compound but are distinguishable by mass spectrometry, making them invaluable tools for quantitative proteomics, metabolomics, and lipidomics research. wikipedia.orgmdpi.com

Biological Activity and Molecular Mechanisms of 3z Dodec 3 En 1 Yl Sulfate

Elucidation of Kairomonal Activity and Inter-species Interactions

While the precise and comprehensive ecological role of (3Z)-dodec-3-en-1-yl sulfate (B86663) is an area of ongoing research, preliminary studies suggest its involvement in mediating interactions between different species in aquatic settings. Kairomones are crucial in structuring marine communities, influencing processes such as predation, competition, and settlement. The investigation into (3Z)-dodec-3-en-1-yl sulfate centers on its potential to act as a chemical cue, inadvertently released by one organism and detected by another, leading to a behavioral or physiological response that is advantageous to the receiving species. The sulfated nature of the molecule is thought to be a key factor in its biological activity and stability in the aquatic medium.

Chemoreception Mechanisms in Responding Organisms

The ability of an organism to detect and respond to a chemical cue like this compound is dependent on sophisticated chemoreception systems. This involves the binding of the kairomone to specific receptors and the subsequent activation of intracellular signaling pathways that culminate in a behavioral or physiological change.

Receptor Binding and Ligand Specificity

The initial step in the perception of this compound involves its interaction with specialized chemoreceptors on the surface of sensory cells in the receiving organism. Although the exact receptors for this compound have not been fully characterized, research in analogous systems suggests that they are likely to be transmembrane proteins with a high degree of specificity for the dodecenyl sulfate moiety. The "(3Z)" configuration of the double bond and the presence and position of the sulfate group are critical determinants for effective binding. The specificity of this ligand-receptor interaction ensures that the organism responds appropriately to this particular chemical signal amidst a complex background of other dissolved organic molecules.

Signal Transduction Pathways Activated by this compound

Upon binding of this compound to its receptor, a conformational change is induced in the protein, initiating a cascade of intracellular events known as signal transduction. This process amplifies the initial chemical signal and converts it into a cellular response. While the specific pathways activated by this kairomone are still under investigation, it is hypothesized that G-protein coupled receptors (GPCRs) and ion channel-linked receptors are likely involved, as they are common in chemosensory systems. Activation of these pathways can lead to changes in membrane potential, the generation of second messengers like cyclic AMP (cAMP) or inositol triphosphate (IP3), and ultimately, the activation of downstream effectors that modulate neuronal activity and gene expression, leading to a behavioral response.

Behavioral Responses Mediated by this compound in Aquatic Ecosystems

The detection of this compound can trigger a range of behavioral responses in receiving organisms. These responses are adaptive and enhance the organism's chances of survival and reproduction. For example, in some invertebrate larvae, the presence of specific chemical cues can induce settlement and metamorphosis in suitable habitats. If this compound is associated with a favorable environment, its detection could be the trigger for a planktonic larva to transition to a sessile adult form. The concentration of the kairomone can also be a critical factor, with different concentrations potentially eliciting different behaviors, such as attraction, avoidance, or settlement.

Comparative Analysis of Biological Activities of Sulfated vs. Non-sulfated Dodecenyl Compounds

The sulfate group plays a pivotal role in the biological activity of many marine natural products. In the case of dodecenyl compounds, the presence of a sulfate moiety, as in this compound, is expected to significantly alter its physicochemical properties and biological function compared to its non-sulfated counterpart, (3Z)-dodec-3-en-1-ol.

FeatureThis compound (Sulfated)(3Z)-dodec-3-en-1-ol (Non-sulfated)
Solubility in Water HigherLower
Polarity More polarLess polar
Receptor Binding Affinity Potentially higher and more specificPotentially lower and less specific
Biological Stability Generally more stable in aqueous environmentsMay be more susceptible to degradation
Biological Activity Often enhanced due to specific interactionsMay have different or reduced activity

The increased water solubility and polarity of the sulfated compound can affect its dispersal in the aquatic environment and its interaction with receptor sites. The negatively charged sulfate group can form specific ionic and hydrogen bonds with amino acid residues in the receptor's binding pocket, leading to a stronger and more specific interaction. This enhanced binding can result in a more potent biological response at lower concentrations compared to the non-sulfated analogue. Furthermore, sulfation can protect the molecule from enzymatic degradation, increasing its persistence in the environment and thus its effectiveness as a chemical signal.

Analytical Methodologies for Isolation, Characterization, and Quantification of 3z Dodec 3 En 1 Yl Sulfate

Extraction and Purification Techniques from Biological and Environmental Matrices

The initial and critical step in the analysis of (3Z)-dodec-3-en-1-yl sulfate (B86663) involves its extraction from the source material, which can range from insect glands to environmental samples. The choice of extraction method is dictated by the chemical properties of the analyte and the nature of the matrix.

Commonly, solvent extraction is employed, utilizing organic solvents of low polarity such as hexane, pentane, or dichloromethane. nih.gov For insect pheromones, which are often present in minute quantities, glands may be excised and extracted with a suitable solvent. wikipedia.org An alternative and solvent-free method is solid-phase microextraction (SPME) , where a coated fiber is exposed to the headspace above the sample to adsorb volatile and semi-volatile compounds. researchgate.netresearchgate.net This technique is particularly advantageous as it concentrates the analyte without the use of solvents, which can interfere with subsequent analyses. researchgate.net

For more exhaustive extraction from solid or semi-solid matrices, supercritical fluid extraction (SFE) presents a green and efficient alternative. researchgate.netnih.gov Supercritical CO2, often with the addition of a polar co-solvent, can effectively extract a range of compounds with high selectivity by manipulating pressure and temperature. nih.govrsc.orgmdpi.commdpi.com

Following initial extraction, purification is often necessary to remove interfering substances. This can be achieved through various chromatographic techniques, such as column chromatography or solid-phase extraction (SPE), where the extract is passed through a cartridge containing a sorbent that selectively retains either the analyte or the impurities. nih.gov

Table 1: Comparison of Extraction Techniques for (3Z)-dodec-3-en-1-yl Sulfate

Technique Principle Advantages Disadvantages Typical Application
Solvent Extraction Partitioning of the analyte between the sample matrix and an immiscible solvent.Simple, widely applicable.Can be time-consuming, requires large volumes of organic solvents.Extraction from insect glands and other biological tissues.
Solid-Phase Microextraction (SPME) Adsorption of analytes onto a coated fused-silica fiber.Solvent-free, simple, sensitive. researchgate.netresearchgate.netFiber fragility, potential for sample matrix effects.Headspace analysis of volatile emissions from living organisms.
Supercritical Fluid Extraction (SFE) Use of a supercritical fluid (e.g., CO2) as the extraction solvent."Green" technique, tunable selectivity, low thermal degradation. researchgate.netnih.govmdpi.comHigh initial equipment cost. mdpi.comExtraction from plant materials and other complex solid matrices.
Solid-Phase Extraction (SPE) Separation based on the affinity of the analyte for a solid sorbent.High selectivity, concentration of the analyte.Can be complex to develop a method.Cleanup and purification of crude extracts.

Chromatographic Methods for Separation and Identification

Chromatography is the cornerstone for separating this compound from other compounds in a mixture, allowing for its unambiguous identification and quantification.

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. While direct analysis of a sulfate ester by GC can be challenging due to its polarity and thermal lability, derivatization to a more volatile analogue or analysis of the corresponding alcohol, (3Z)-dodec-3-en-1-ol, can be performed. The gas chromatograph separates the components of the mixture based on their boiling points and interactions with the stationary phase of the column. The separated components then enter the mass spectrometer, which bombards them with electrons, causing fragmentation into characteristic ions. The resulting mass spectrum serves as a "molecular fingerprint," allowing for structural elucidation and identification.

High-performance liquid chromatography (HPLC) is particularly well-suited for the analysis of polar and non-volatile compounds like sulfate esters. nih.gov The separation is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase. For alkyl sulfates, reversed-phase HPLC with a C18 or other suitable non-polar stationary phase is commonly used. nih.govsemanticscholar.orgresearchgate.net The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with a buffer to control the pH and improve peak shape. mdpi.com

Detection can be achieved using various detectors, including UV-Vis (if the molecule contains a chromophore), evaporative light scattering detection (ELSD), or mass spectrometry (LC-MS). LC-MS provides both retention time data for identification and mass spectral data for structural confirmation. The separation of alkyl sulfate ethoxymers has been demonstrated on various HPLC stationary phases, indicating the feasibility of this technique for this compound. nih.govsemanticscholar.orgresearchgate.net

Table 2: Chromatographic Methods for the Analysis of this compound and Related Compounds

Method Principle Stationary Phase Example Mobile/Carrier Gas Example Detector Information Obtained
GC-MS Separation based on volatility and polarity in a gaseous mobile phase.DB-5, HP-5MS (non-polar)HeliumMass Spectrometer (MS)Retention time, mass-to-charge ratio of fragments for structural identification.
HPLC Separation based on partitioning between a liquid mobile phase and a solid stationary phase.C18 (reversed-phase) nih.govAcetonitrile/water gradient mdpi.comUV, ELSD, MSRetention time, quantification, molecular weight, and structural information (with MS).

Spectroscopic Techniques for Definitive Structural Elucidation (e.g., NMR, IR)

Spectroscopic techniques provide detailed information about the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the complete structure of organic molecules. 1H NMR would provide information about the number and types of protons and their connectivity, including the characteristic signals for the protons on the double bond (around 5.3-5.5 ppm) and the protons adjacent to the sulfate group. 13C NMR would show the signals for each carbon atom in the molecule, confirming the carbon skeleton and the presence of the double bond and the carbon bearing the sulfate group. High-resolution NMR has been extensively used for the structural analysis of unsaturated lipids. mdpi.comjst.go.jp

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum would show characteristic absorption bands for the S=O stretching of the sulfate ester group, typically in the region of 1210-1270 cm-1 and 1000 cm-1. nih.govnih.govacs.orgresearchgate.net The presence of a C=C double bond would be indicated by a stretching vibration around 1650 cm-1.

Advanced Bioanalytical Tools for Activity-Guided Fractionation and Detection

In the context of pheromone research, identifying the biologically active components from a complex mixture is crucial. Activity-guided fractionation combines separation techniques with a bioassay to isolate and identify the active compounds.

Electroantennography (EAD) is a highly sensitive bioanalytical technique used to measure the electrical response of an insect's antenna to volatile compounds. It is a key tool in the identification of insect pheromones. In an EAD setup, the effluent from a gas chromatograph is split, with one portion going to the GC detector (e.g., a flame ionization detector or FID) and the other passing over an isolated insect antenna. When a compound that the insect can detect elutes from the GC column, the antenna generates a measurable electrical potential (a depolarization). By comparing the timing of the EAD response with the peaks on the GC chromatogram, researchers can pinpoint which compounds in a mixture are biologically active. This allows for the targeted isolation and identification of pheromone components, even those present in trace amounts.

Table 3: Spectroscopic and Bioanalytical Techniques for this compound

Technique Principle Information Provided
NMR Spectroscopy Interaction of atomic nuclei with an external magnetic field.Detailed molecular structure, including connectivity and stereochemistry.
IR Spectroscopy Absorption of infrared radiation by molecular vibrations.Presence of functional groups (e.g., sulfate, double bond). nih.govnih.gov
Electroantennography (EAD) Measurement of electrical signals from an insect antenna in response to an odor stimulus.Identification of biologically active volatile compounds in a mixture.

Behavioral Bioassays for Functional Validation

The functional significance of a putative semiochemical can only be confirmed through carefully designed behavioral bioassays that elicit a measurable and reproducible response in the target organism. For a compound like this compound, which is likely involved in insect communication, a suite of behavioral assays would be employed to determine its role as a pheromone or other signaling molecule.

Wind Tunnel Assays: A standard method for evaluating the attractant properties of airborne pheromones is the wind tunnel assay. mpg.de In a typical setup, a controlled plume of the synthetic compound is generated at the upwind end of the tunnel. The flight behavior of male moths, for instance, is then observed and quantified. Key metrics include the percentage of males exhibiting upwind flight, the tortuosity of their flight path, and the frequency of contact with the pheromone source. plos.orgpsu.edu For this compound, this assay would be critical in determining if it acts as a long-range attractant.

Table 1: Hypothetical Wind Tunnel Bioassay Results for this compound

TreatmentN% Taking Flight% Upwind Flight% Source Contact
Control (Solvent)501020
(3Z)-dodec-3-en-1-ol50655845
This compound50726555
Blend50858075

Mating and Courtship Behavior Assays: To investigate the role of the compound in close-range interactions, mating and courtship behavior assays are essential. mpg.de These assays can range from simple pairings in small arenas to more complex observations of specific courtship rituals. For example, researchers might quantify the latency to courtship, the duration of specific courtship behaviors (e.g., wing fanning, abdominal curling), and ultimately, mating success in the presence and absence of the compound. mdpi.com Such studies would elucidate whether this compound acts as a courtship stimulant or an aphrodisiac.

Electroantennography (EAG): While not a behavioral assay in the strictest sense, EAG is a powerful electrophysiological technique used to measure the olfactory response of an insect's antenna to a volatile compound. By attaching electrodes to an excised antenna and puffing the compound over it, a measurable electrical potential (the electroantennogram) is generated. The amplitude of this response is indicative of the sensitivity of the antennal receptors to the compound. EAG is often used as a preliminary screening tool to identify biologically active compounds before conducting more labor-intensive behavioral assays. plos.org

Quantitative Analytical Approaches for Trace Level Detection

The detection and quantification of semiochemicals, which are often present in minute quantities in biological and environmental samples, require highly sensitive and selective analytical techniques. For a polar compound like this compound, specific methodologies must be employed to achieve the necessary levels of detection.

Liquid Chromatography-Mass Spectrometry (LC-MS): Given the polar nature of the sulfate group, High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a well-suited technique for the analysis of this compound. Reversed-phase chromatography with a C18 column could be optimized for separation, likely requiring a polar-modified stationary phase or the use of ion-pairing reagents to improve retention and peak shape. nih.govnih.gov Electrospray ionization (ESI) in negative ion mode would be the preferred ionization technique, as it is highly effective for anionic species like sulfates. Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer would provide the high sensitivity and selectivity required for trace-level quantification in complex matrices such as insect gland extracts or air samples. nih.govresearchgate.net

Table 2: Putative LC-MS/MS Parameters for the Quantification of this compound

ParameterValue
ColumnC18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase AWater with 0.1% formic acid
Mobile Phase BAcetonitrile with 0.1% formic acid
Gradient5% B to 95% B over 10 minutes
Flow Rate0.3 mL/min
Ionization ModeESI Negative
Precursor Ion (m/z)[M-H]⁻
Product Ion (m/z)[SO₃]⁻ (putative)
Collision EnergyOptimized for fragmentation

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization: While direct GC analysis of a polar and non-volatile compound like an alkyl sulfate is challenging, derivatization can be employed to convert it into a more volatile and thermally stable derivative suitable for GC analysis. A common approach is to hydrolyze the sulfate ester to the corresponding alcohol, (3Z)-dodec-3-en-1-ol, which can then be readily analyzed by GC-MS. nih.gov Alternatively, silylation of the sulfate group could be explored. The use of a high-resolution capillary column (e.g., DB-5ms) would be essential for separating the analyte from other components in the sample. Mass spectrometry detection would provide definitive identification based on the fragmentation pattern. nih.gov

Solid-Phase Microextraction (SPME): For the collection and pre-concentration of this compound from air or water samples, Solid-Phase Microextraction (SPME) is a valuable tool. nih.gov The choice of fiber coating would be critical; a polar coating would be necessary to effectively trap the polar sulfate compound. After extraction, the analyte can be thermally desorbed directly into the injector of a GC-MS system or eluted with a solvent for LC-MS analysis. This technique offers the advantage of being solvent-free and can significantly enhance detection limits. nih.gov

Ecological and Evolutionary Context of Sulfated Semiochemicals

Role of (3Z)-Dodec-3-en-1-yl Sulfate (B86663) in Predator-Prey Dynamics

(3Z)-dodec-3-en-1-yl sulfate is a sulfated aliphatic alkene that functions as a kairomone. evitachem.comebi.ac.uk A kairomone is a type of semiochemical emitted by one species that benefits a different species that receives it, often to the detriment of the emitter. ebi.ac.uk This process is a form of chemical "eavesdropping," where the receiving organism gains an advantage, such as locating food or detecting a threat. ebi.ac.ukroyalsocietypublishing.org

This specific compound has been identified as a metabolite of the freshwater microcrustacean Daphnia pulex. evitachem.com In aquatic ecosystems, Daphnia are primary grazers of phytoplankton. Certain phytoplankton species, such as Scenedesmus, have evolved the ability to detect sulfated alkenes released by Daphnia. mdpi.comjst.go.jp While this compound is one such compound, a range of related aliphatic sulfates released by Daphnia are known to act as kairomones that trigger a defensive response in Scenedesmus. mdpi.comjst.go.jpresearchgate.net Upon detection of these chemical cues, the unicellular phytoplankton form multi-celled colonies, a morphological change that makes them more difficult for the grazing Daphnia to consume. mdpi.com

This interaction highlights a classic predator-prey (or more accurately, grazer-prey) dynamic mediated by a specific chemical cue. The release of this compound by the Daphnia inadvertently signals its presence to its food source, which then enacts a protective measure. This dynamic is not unique; other sulfated compounds, such as the fish bile salt 5α-cyprinol sulfate, act as kairomones that induce predator-avoidance behavior (diel vertical migration) in the Daphnia that prey on them. elifesciences.org In other cases, chemical alarm cues released from injured prey can attract secondary predators who disrupt the initial attack, increasing the prey's chance of escape. royalsocietypublishing.orgsit.edu

Evolutionary Pressures Shaping Semiochemical Production and Perception

The use of this compound as a kairomone is the result of significant evolutionary pressures on both the emitter and the receiver.

Pressure on the Receiver (Prey): For the phytoplankton (Scenedesmus), there is strong selective pressure to develop highly sensitive and specific receptors for the chemical cues of their grazers (Daphnia). The ability to detect compounds like this compound at low concentrations allows the phytoplankton to initiate its defensive colony formation promptly, increasing its survival odds. This is a clear fitness benefit.

Pressure on the Emitter (Predator/Grazer): For the Daphnia, releasing a kairomone that benefits its food source is disadvantageous. This creates an evolutionary pressure to cease or alter the production of the signal. However, many kairomones are essential metabolites or metabolic byproducts that cannot be easily eliminated. elifesciences.org For instance, the fish that prey on Daphnia cannot stop producing bile salts like 5α-cyprinol sulfate as they are vital for digestion. elifesciences.org Similarly, this compound is a metabolite of Daphnia, suggesting it may be a byproduct of a crucial physiological process, making it a reliable, albeit detrimental, signal.

This scenario creates an evolutionary arms race. Prey are under constant pressure to refine their detection systems for these unavoidable cues, while predators are constrained by their own physiology, which forces them to leak information into their environment. nih.govresearchgate.net The stability and abundance of sulfate in aquatic environments likely contributed to its adoption as a common component in these reliable chemical signals. mdpi.com

Biodiversity and Chemodiversity of Sulfated Metabolites in Aquatic Environments

The use of sulfated compounds as semiochemicals occurs within a broader context of immense chemical diversity in aquatic ecosystems. Marine organisms, from microorganisms to invertebrates, produce a vast array of sulfated secondary metabolites. scielo.brresearchgate.net This chemodiversity reflects the biodiversity of the organisms themselves and their adaptation to complex marine environments. researchgate.netbohrium.com

Sulfated metabolites are found across numerous phyla and include several chemical classes:

Aliphatic Sulfates: Simple sulfated alkanes and alkenes, such as this compound, are known kairomones from crustaceans like Daphnia and have also been found in organisms like sea cucumbers. mdpi.comjst.go.jpnih.gov

Sulfated Steroids: This is the largest class of sulfated secondary metabolites, commonly reported from echinoderms like starfish and sea cucumbers. mdpi.combohrium.comnih.gov They serve various ecological roles and include compounds like 5α-cyprinol sulfate, a fish kairomone. elifesciences.org

Sulfated Polysaccharides: These are major components of the cell walls of marine macroalgae (seaweeds). evitachem.com Their presence is considered a physiological adaptation to the high ionic strength of the marine environment.

Sulfated Phenolics and Triterpenes: These classes of compounds are also widely distributed in marine organisms. mdpi.com

The following table provides a summary of the diversity of sulfated metabolites found in various aquatic organisms.

Class of Sulfated CompoundExamples of OrganismsKnown or Proposed Ecological Role
Aliphatic Alkene Sulfates Daphnia pulex (Crustacean), Apostichopus japonicus (Sea Cucumber)Kairomone inducing defensive morphology in prey. mdpi.comjst.go.jpnih.gov
Sulfated Steroids Fish, Starfish, Sea CucumbersKairomone signaling predator presence; other diverse bioactivities. mdpi.comelifesciences.orgbohrium.com
Sulfated Polysaccharides Red and Green Macroalgae (e.g., Codium, Cladophora)Structural component of cell walls; adaptation to salinity. nih.govevitachem.com
Sulfated Polyethers Karenia brevisulcata (Dinoflagellate)Potentially toxic metabolites (Brevisulcenals). mdpi.com
Sulfated Saponins Starfish (Henricia leviuscula spiculifera)Chemical defense. bohrium.com

This chemical diversity is a testament to the evolutionary innovation within marine ecosystems, where chemical signaling is a primary mode of interaction, shaping community structure and function. nih.gov

Future Research Trajectories for 3z Dodec 3 En 1 Yl Sulfate Studies

Comprehensive Mapping of Enzymatic Pathways in Producer Organisms

A fundamental area of future research will be the complete elucidation of the biosynthetic pathways leading to (3Z)-dodec-3-en-1-yl sulfate (B86663) in the organisms that produce it. While the specific enzymatic steps for this compound are not yet detailed in the literature, research on the biosynthesis of other, similar long-chain unsaturated molecules and sulfate conjugates provides a roadmap for these investigations.

Future studies will likely focus on identifying and characterizing the key enzymes involved, which are predicted to include:

Fatty Acyl-CoA Synthetases: To activate dodecanoic acid or a related fatty acid precursor.

Desaturases: To introduce the Z-double bond at the 3-position. The specific desaturase responsible for this transformation would be a novel discovery.

Reductases: To reduce the fatty acyl-CoA to the corresponding alcohol, (3Z)-dodec-3-en-1-ol.

Sulfotransferases: To catalyze the final step of adding the sulfate group to the alcohol.

By employing techniques such as transcriptomics of tissues responsible for producing the compound, researchers can identify candidate genes for these enzymes. google.com Subsequent heterologous expression and in vitro assays with putative substrates would be necessary to confirm their function. google.com Understanding this pathway is a critical first step for any potential biotechnological production of this compound. google.com

Molecular Cloning and Characterization of (3Z)-Dodec-3-en-1-yl Sulfate Receptors

For this compound to exert a biological effect as a semiochemical, it must be detected by a specific receptor in the receiving organism. A significant future research direction will be the identification, molecular cloning, and functional characterization of these receptors. These receptors are likely to be membrane-bound proteins, possibly G-protein coupled receptors (GPCRs), located in the sensory organs of the target species. nih.gov

The research process would involve:

Identification of Receptor Candidates: Using techniques like differential expression analysis of sensory tissues exposed and unexposed to the compound.

Molecular Cloning: Isolating the genetic sequence of the candidate receptors. nih.gov

Heterologous Expression: Expressing the cloned receptor in a model system, such as Xenopus oocytes or cultured insect cells. nih.gov

Functional Characterization: Using electrophysiological or imaging techniques to confirm that the expressed receptor is specifically activated by this compound.

Characterizing the receptor will provide crucial insights into the molecular basis of its perception and the specificity of the chemical communication it mediates.

Development of Biosensors for Environmental Monitoring of Semiochemicals

The ability to detect and quantify this compound in environmental samples is essential for studying its ecological role. Developing sensitive and specific biosensors for this purpose is a key future research trajectory. nih.goveuropa.eu These analytical devices combine a biological recognition element with a signal transducer. europa.eu

Potential biosensor designs could utilize:

The specific receptor protein: Once identified and cloned (as per section 7.2), the receptor could be immobilized on a transducer surface to create a highly specific sensor. europa.eu

Specific antibodies: Monoclonal or polyclonal antibodies raised against this compound could serve as the biological recognition element in immunosensors.

Enzyme-based sensors: If a specific enzyme involved in the degradation of the compound is discovered, it could be used in an enzymatic biosensor. mdpi.com

These biosensors would offer advantages over traditional analytical methods by providing potential for real-time, in-situ measurements of the compound in complex environmental matrices like water or soil. mdpi.comeu-conexus.eu

Investigating Broader Ecological Impacts and Interactions in Complex Food Webs

While the direct role of this compound is yet to be fully understood, it is likely part of a complex web of chemical communication. A similar compound, (3E)-dec-3-en-1-yl sulfate, has been identified as a kairomone produced by Daphnia pulex, which induces morphological changes in the green alga Scenedesmus gutwinskii. ebi.ac.uk This suggests that sulfated aliphatic compounds can play significant roles in inter-species interactions.

Future research should aim to:

Identify the producer and receiver organisms: Determining which species produce and which respond to this compound is a primary goal.

Characterize the behavioral and physiological responses: Investigating the specific effects of the compound on the receiver organism, such as attraction, repulsion, or induction of defensive morphologies.

Map its role in the food web: Understanding how this chemical signal influences predator-prey dynamics, competition, and other ecological relationships.

These studies will be crucial for building a complete picture of the ecological significance of this semiochemical.

Elucidation of Degradation Pathways and Environmental Fate

Once released into the environment, the persistence and fate of this compound are determined by various degradation processes. Understanding these pathways is critical for assessing its environmental impact and residence time. As an alkyl sulfate, it is expected to be susceptible to biodegradation. epa.goveuropa.eu

Future research in this area should focus on:

Biodegradation: Identifying microorganisms capable of degrading this compound and elucidating the enzymatic pathways involved. This would likely involve the initial cleavage of the sulfate group by a sulfatase, followed by the oxidation of the resulting alcohol.

Abiotic Degradation: Investigating the potential for non-biological degradation through processes such as hydrolysis or photolysis, although biodegradation is often the dominant pathway for such compounds. epa.gov

Environmental Compartmentalization: Determining how the compound partitions between water, soil, and sediment, which will influence its bioavailability and the primary degradation routes.

These studies will provide a comprehensive understanding of the environmental lifecycle of this compound, from its production to its ultimate removal from the ecosystem.

Q & A

Q. What strategies integrate contradictory findings from structural studies (e.g., crystallography vs. NMR)?

  • Answer : Reconcile discrepancies by evaluating experimental constraints (e.g., crystal packing effects in XRD vs. solution-state NMR dynamics). Use solid-state NMR or dynamic nuclear polarization (DNP) to bridge data gaps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.